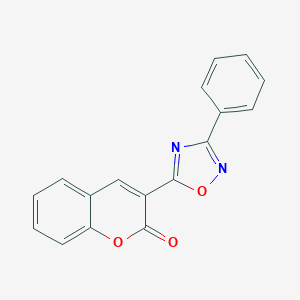![molecular formula C16H13Cl2NO4 B283926 [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate](/img/structure/B283926.png)
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOB and is widely used in the synthesis of various other chemicals.
Mechanism of Action
The mechanism of action of DMOB is not fully understood, but it is believed to work by inhibiting certain enzymes and proteins in the body. In cancer cells, DMOB has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDACs, DMOB can cause cancer cells to undergo apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
DMOB has been shown to have various biochemical and physiological effects on the body. In cancer cells, DMOB has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels. In plants, DMOB has been shown to inhibit the growth of certain plant species by inhibiting the activity of enzymes involved in plant growth and development.
Advantages and Limitations for Lab Experiments
One advantage of using DMOB in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the function of these molecules. However, one limitation of using DMOB is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for research involving DMOB. One area of research is the development of new cancer drugs based on the structure of DMOB. Another area of research is the development of new pesticides and herbicides based on the properties of DMOB. Additionally, further research is needed to fully understand the mechanism of action of DMOB and its potential applications in various fields.
In conclusion, [2-(2,5-Dichloroanilino)-2-oxoethyl] 3-methoxybenzoate is a chemical compound that has potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of DMOB involves the reaction of 2,5-dichloroaniline with ethyl 3-methoxybenzoate in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Scientific Research Applications
DMOB has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMOB has been shown to have anti-cancer properties and has been used in the development of various cancer drugs. In agriculture, DMOB has been used as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species. In material science, DMOB has been used in the synthesis of various polymers and materials.
properties
Molecular Formula |
C16H13Cl2NO4 |
|---|---|
Molecular Weight |
354.2 g/mol |
IUPAC Name |
[2-(2,5-dichloroanilino)-2-oxoethyl] 3-methoxybenzoate |
InChI |
InChI=1S/C16H13Cl2NO4/c1-22-12-4-2-3-10(7-12)16(21)23-9-15(20)19-14-8-11(17)5-6-13(14)18/h2-8H,9H2,1H3,(H,19,20) |
InChI Key |
CYWBMDJXFSSJMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(2-bromo-4,5-diethoxyphenyl)-10-[3-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B283843.png)
![Methyl 4-[(2-methylphenyl)methoxy]benzoate](/img/structure/B283850.png)
![N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-pyridinecarboxamide](/img/structure/B283851.png)
![N-{4-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]phenyl}-4-methoxybenzamide](/img/structure/B283852.png)
![N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)-4-methoxybenzamide](/img/structure/B283853.png)
![4-methoxy-N-{4-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]phenyl}benzamide](/img/structure/B283854.png)
![N-[4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl]-4-methoxybenzamide](/img/structure/B283855.png)
![Methyl 4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283856.png)
![Methyl 4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283857.png)

![Methyl 4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B283861.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283862.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B283867.png)
